An In-Depth Technical Guide to H-Glu(OtBu)-NH2: Properties, Structure, and Applications in Modern Synthesis
An In-Depth Technical Guide to H-Glu(OtBu)-NH2: Properties, Structure, and Applications in Modern Synthesis
Abstract: This technical guide provides a comprehensive analysis of L-Glutamic acid γ-tert-butyl ester α-amide (H-Glu(OtBu)-NH2), a pivotal building block in contemporary peptide synthesis and drug development. We will dissect its core chemical structure, elucidate its physicochemical properties, and provide field-proven insights into its application. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.
Introduction to a Versatile Synthetic Intermediate
H-Glu(OtBu)-NH2, often supplied as its hydrochloride salt (H-Glu(OtBu)-NH2·HCl), is a chemically modified derivative of the naturally occurring amino acid, L-glutamic acid.[1] Its structure is uniquely engineered for specific roles in synthetic chemistry, particularly in the assembly of complex peptides. The molecule incorporates two critical modifications from its parent amino acid:
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γ-tert-butyl (OtBu) Ester: The side-chain carboxylic acid is protected by a bulky tert-butyl group. This modification enhances lipophilicity and stability, preventing the side chain from participating in unintended reactions during peptide bond formation.[1] The OtBu group is a cornerstone of orthogonal protection strategies, as it is stable to the basic conditions used for Fmoc-group removal but is readily cleaved under mild acidic conditions.[2][3]
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α-Amide (-NH2): The C-terminal carboxylic acid is converted to a primary amide. This feature is crucial for synthesizing peptides that require a C-terminal glutamine residue or for creating peptide amides, which often exhibit enhanced biological stability and activity compared to their carboxylic acid counterparts.
These features make H-Glu(OtBu)-NH2 an indispensable reagent for constructing specific peptide sequences and other advanced applications like the synthesis of dendritic polypeptides for drug delivery.[4]
Physicochemical Properties and Specifications
Accurate characterization of a reagent is fundamental to its successful application. The key properties of H-Glu(OtBu)-NH2 and its common hydrochloride salt form are summarized below.
| Property | Value (H-Glu(OtBu)-NH2 free base) | Value (H-Glu(OtBu)-NH2·HCl salt) | Reference(s) |
| CAS Number | 17193-29-2 | 108607-02-9 | [1][5][6] |
| Molecular Formula | C9H18N2O3 | C9H19ClN2O3 | [5][7] |
| Molecular Weight | 202.25 g/mol | 238.71 g/mol | [5][7] |
| Appearance | White to Off-White Solid | White to Off-White Solid | [7] |
| Form | Typically a lyophilized powder or solid. | Solid | [6] |
| Purity | >95% | Typically ≥98.0% (by NMR) | [6][7] |
| Solubility | --- | Soluble in water; slightly soluble in DMSO and Methanol. | [8][9] |
| Storage | Store at -20°C to -80°C for long-term stability. | Inert atmosphere, store at 2-8°C. | [6][9] |
Stability and Storage
Proper handling and storage are critical to maintaining the integrity of H-Glu(OtBu)-NH2. The compound is stable under recommended storage conditions.[10] For long-term viability, the lyophilized powder should be stored in a cool, dry, and well-ventilated area, often at temperatures between 2-8°C for the HCl salt.[9][11] For extended periods, storage at -20°C or -80°C is recommended.[6][12] It is crucial to avoid repeated freeze-thaw cycles and to keep containers tightly sealed to prevent moisture absorption.[6][13]
The Core Structure and Its Synthetic Implications
The utility of H-Glu(OtBu)-NH2 is derived directly from its structure. The arrangement of its functional groups dictates its role in a synthetic workflow.
Caption: 2D Chemical structure of H-Glu(OtBu)-NH2.
The γ-tert-butyl (OtBu) Protecting Group: The primary function of the OtBu group is to prevent the side-chain carboxylate from participating in peptide coupling reactions. Its bulkiness provides steric hindrance, and its electronic properties render it stable to the nucleophilic and basic conditions common in peptide synthesis (e.g., piperidine treatment for Fmoc deprotection). This stability allows for the selective deprotection of the N-terminal protecting group (like Fmoc) so that the peptide chain can be elongated. The OtBu group is then typically removed during the final cleavage step from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA).
The α-Amine and C-terminal Amide: The free α-amine is the reactive site for peptide bond formation, acting as a nucleophile to attack an activated carboxyl group of the preceding amino acid in the sequence. The C-terminal amide is generally unreactive and provides the desired C-terminal modification for the final peptide product.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following protocol outlines a self-validating system for the incorporation of H-Glu(OtBu)-NH2 into a growing peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The causality behind each step is explained to provide a deeper understanding of the process.
Workflow Overview
Caption: SPPS workflow for H-Glu(OtBu)-NH2 incorporation.
Detailed Step-by-Step Methodology
Objective: To couple H-Glu(OtBu)-NH2 onto a resin-bound peptide chain with a free N-terminal amine.
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Materials:
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Fmoc-deprotected peptide-resin
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H-Glu(OtBu)-NH2·HCl
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Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or equivalent
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvent: DMF (N,N-Dimethylformamide), high purity
-
Washing Solvents: IPA (Isopropyl alcohol), DCM (Dichloromethane)
-
-
Protocol:
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Resin Preparation: Ensure the starting peptide-resin has been fully deprotected to expose the N-terminal amine (a free -NH2 group). This is typically achieved by treating the Fmoc-protected resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.
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Causality: Piperidine is a secondary amine that cleaves the Fmoc group via a β-elimination mechanism. Residual piperidine must be removed as it would neutralize the coupling reagents in the next step.
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-
Activation of H-Glu(OtBu)-NH2: In a separate vessel, dissolve H-Glu(OtBu)-NH2·HCl (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
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Causality: HBTU is a coupling reagent that reacts with the free amine of H-Glu(OtBu)-NH2 to form a highly reactive OBt-ester, which is susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base required to neutralize the HCl salt and to facilitate the activation and coupling reactions.
-
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the washed resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
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Causality: The exposed N-terminal amine on the resin acts as a nucleophile, attacking the activated ester of H-Glu(OtBu)-NH2 to form a stable peptide bond.
-
-
Post-Coupling Wash: After the reaction period, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), IPA (3x), DCM (3x).
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Causality: Thorough washing is critical for the purity of the final peptide. It ensures that unreacted building blocks and coupling byproducts do not interfere with subsequent synthetic steps.
-
-
Validation (Kaiser Test): Perform a qualitative Kaiser test on a small sample of the resin. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and, therefore, a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.
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Safety and Handling
As a laboratory chemical, H-Glu(OtBu)-NH2·HCl requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13][14]
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Handling Precautions: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[14] Prevent the formation of dust and aerosols during handling.[14]
-
First Aid Measures:
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Spill Management: In case of a spill, collect the material using dry cleanup procedures to avoid generating dust.[13] Place in a suitable, closed container for disposal.[14]
Conclusion
H-Glu(OtBu)-NH2 is a highly valuable and specialized amino acid derivative. Its carefully designed structure, featuring an orthogonal side-chain protecting group and a C-terminal amide, provides chemists with precise control over peptide synthesis. Understanding its properties, the rationale behind its protection strategy, and the validated protocols for its use are essential for leveraging its full potential in the development of novel peptide therapeutics and advanced biomaterials.
References
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H-Glu(OtBu)-NH2 | C9H18N2O3 | CID 7019732. PubChem - NIH. [Link]
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H-Glu(OtBu)-NH2. Cusabio. [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - NIH. [Link]
-
MSDS - Safety Data Sheet for H-Glu(OtBu)-OH. AAPPTec. [Link]
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H-Glu-OtBu-NH2 HCl CAS 108607-02-9. Pharmaffiliates. [Link]
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]
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